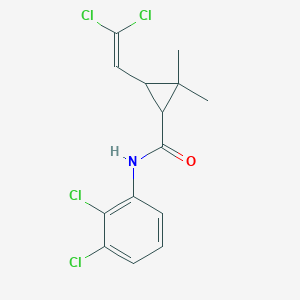
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a cyclopropane ring, dichloroethenyl, and dichlorophenyl groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloroethenyl and dichlorophenyl groups. Common synthetic routes include:
Farks Method (Diazoacetate Method): This method involves the condensation of isobutylene and chloroacetaldehyde under AlCl3 catalysis, followed by acetylation, zinc powder reduction, and acid-catalyzed isomerization to obtain conjugated diene.
002$S Phase Model Method: This method involves the condensation of 2-methylbutene alcohol with methyl orthoacetate in the presence of acidic catalysts, followed by polyaddition with carbon tetrachloride and cyclization to form the desired compound.
Sagami-Curalay Method: This method involves the isomerization of enol produced by isobutylene and chloroacetaldehyde, followed by condensation with trimethyl orthoacetate and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The choice of method depends on factors such as yield, cost, and availability of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate: Shares a similar cyclopropane structure but differs in the ester functional group.
Cyclopropanecarboxylic acid derivatives: Compounds with variations in the substituents on the cyclopropane ring.
Uniqueness
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific combination of dichloroethenyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13Cl4NO |
|---|---|
Molekulargewicht |
353.1g/mol |
IUPAC-Name |
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H13Cl4NO/c1-14(2)7(6-10(16)17)11(14)13(20)19-9-5-3-4-8(15)12(9)18/h3-7,11H,1-2H3,(H,19,20) |
InChI-Schlüssel |
GDPJQCPHIWOVLO-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















